molecular formula C13H17NO2 B2578683 Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate CAS No. 2090867-78-8

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate

Cat. No. B2578683
CAS RN: 2090867-78-8
M. Wt: 219.284
InChI Key: IMDWDEDOGLHMAK-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is a derivative of 2,3,4,5-tetrahydro-1H-1-benzazepine . Benzazepines and their hydrogenated derivatives, in which the azepine ring is annulated with the benzene ring, are biologically important heterocyclic systems .


Synthesis Analysis

The synthesis methods of benzazepine derivatives have been greatly expanded over the last two decades . The general methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into the following groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .


Molecular Structure Analysis

The molecular formula of 2,3,4,5-tetrahydro-1H-1-benzazepine is CHN, with an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .


Chemical Reactions Analysis

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . For example, a three-step synthesis of benzolactams based on anthranilic acid esters was demonstrated. It includes N-acylation, the Dieckmann condensation of compound 49, and subsequent decarboxylation of compound 50 .

Mechanism of Action

While the specific mechanism of action for Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is not mentioned in the search results, it’s worth noting that benzazepine derivatives have been found to exhibit a variety of biological activities. For instance, they have been found to be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .

Future Directions

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . This suggests that there is ongoing interest in this class of compounds, and future research may continue to explore their synthesis, properties, and potential applications.

properties

IUPAC Name

ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-6-7-12-10(9-11)5-3-4-8-14-12/h6-7,9,14H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDWDEDOGLHMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate

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